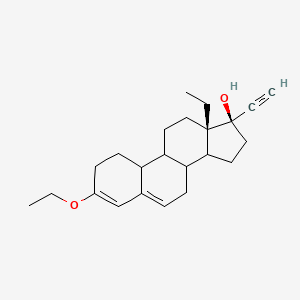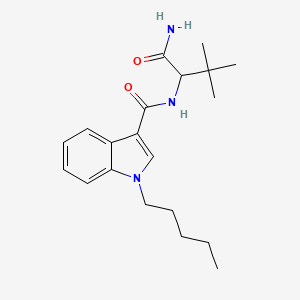
ADBICA
Vue d'ensemble
Description
Applications De Recherche Scientifique
ADBICA has several scientific research applications, including:
Mécanisme D'action
Target of Action
ADBICA primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as mood, memory, pain sensation, and appetite .
Mode of Action
This compound acts as a potent agonist for the CB1 and CB2 receptors, with an EC50 value of 0.69 nM and 1.8 nM respectively . This means that it binds to these receptors and activates them, leading to changes in the cells that express these receptors .
Biochemical Pathways
It is known that activation of cb1 and cb2 receptors can influence various signaling pathways, leading to diverse physiological effects .
Pharmacokinetics
A method has been developed for the simultaneous quantification of this compound in whole blood and urine, which could be used in future pharmacokinetic studies .
Result of Action
The activation of CB1 and CB2 receptors by this compound can lead to various molecular and cellular effects, depending on the specific cells and tissues where these receptors are expressed. These effects can include changes in mood, memory, pain sensation, and appetite .
Action Environment
Environmental factors can potentially influence the action, efficacy, and stability of this compound. It is known that synthetic cannabinoids can be affected by factors such as temperature, pH, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
ADBICA interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system . The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. This compound, as a synthetic cannabinoid, mimics the effects of natural cannabinoids by binding to these receptors .
Cellular Effects
The binding of this compound to the CB1 and CB2 receptors can trigger various cellular responses. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB1 and CB2 receptors It acts as a full agonist, meaning it can fully activate these receptors and trigger a response
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to produce time- and dose-dependent depression of locomotor activity . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking and need to be conducted to fully understand the dosage effects of this compound.
Metabolic Pathways
This compound undergoes various metabolic reactions in the body. Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ADBICA implique la réaction de l'acide 1-pentyl-1H-indole-3-carboxylique avec le chlorure de 1-amino-3,3-diméthyl-1-oxobutan-2-yle en présence d'une base telle que la triéthylamine . La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit résultant est ensuite purifié par chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production. Des mesures de contrôle qualité, notamment la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en chromatographie gazeuse (GC-MS), sont mises en œuvre pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'ADBICA subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des cétones et des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses amines correspondantes.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels aux positions indole ou carboxamide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers indoles, amides et acides carboxyliques substitués, selon les conditions de réaction et les réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
L'this compound exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2 . Il agit comme un agoniste puissant, activant ces récepteurs et modulant la libération de neurotransmetteurs. L'activation des récepteurs CB1 dans le système nerveux central entraîne des effets psychoactifs, tandis que l'activation des récepteurs CB2 affecte la réponse immunitaire et l'inflammation . Les voies moléculaires impliquées comprennent l'inhibition de l'adénylate cyclase, la modulation des canaux ioniques et l'activation des protéines kinases activées par les mitogènes (MAPK) .
Comparaison Avec Des Composés Similaires
Composés similaires
ADB-FUBINACA : Structure similaire avec un groupe fluorobenzyl au lieu d'un groupe pentyle.
AB-FUBINACA : Contient un groupe fluorobenzyl et est structurellement lié à l'ADBICA.
ADB-PINACA : Présente une structure de base indazole similaire.
Unicité
L'this compound est unique en raison de son groupe carboxamide spécifique en position 3-indole et de son activité agoniste puissante à la fois aux récepteurs CB1 et CB2 . Cette structure et ce profil d'activité distincts en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMXAKKYWKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009996 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445583-48-1 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445583-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ADBICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445583481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADBICA, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71G788A6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


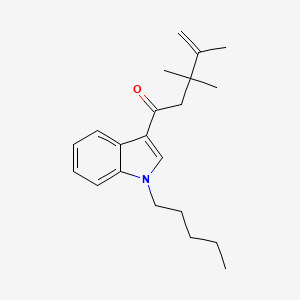
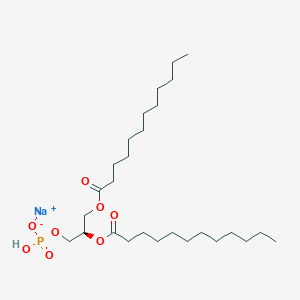
![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
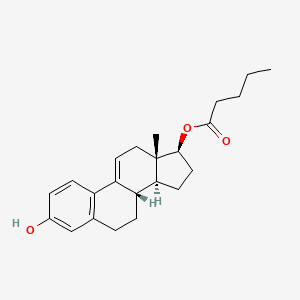
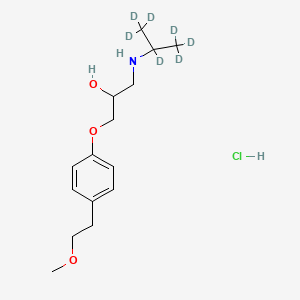
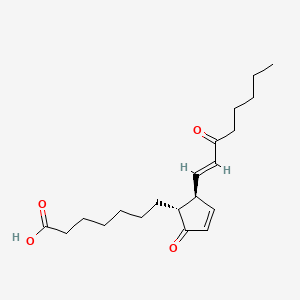
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

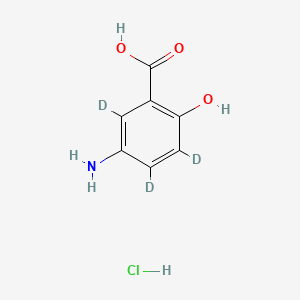
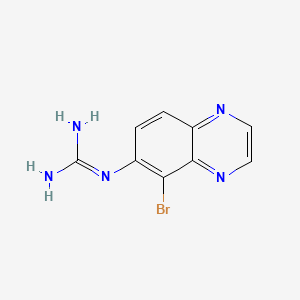
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
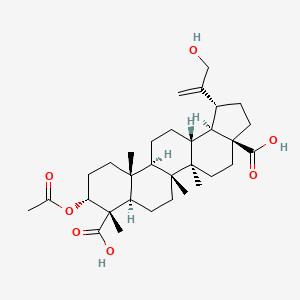
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)
